

comparing the efficacy of different synthetic routes to 5-bromoisoquinolin-1(2H)-one

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Compound of Interest

Compound Name: **5-bromoisoquinolin-1(2H)-one**

Cat. No.: **B066419**

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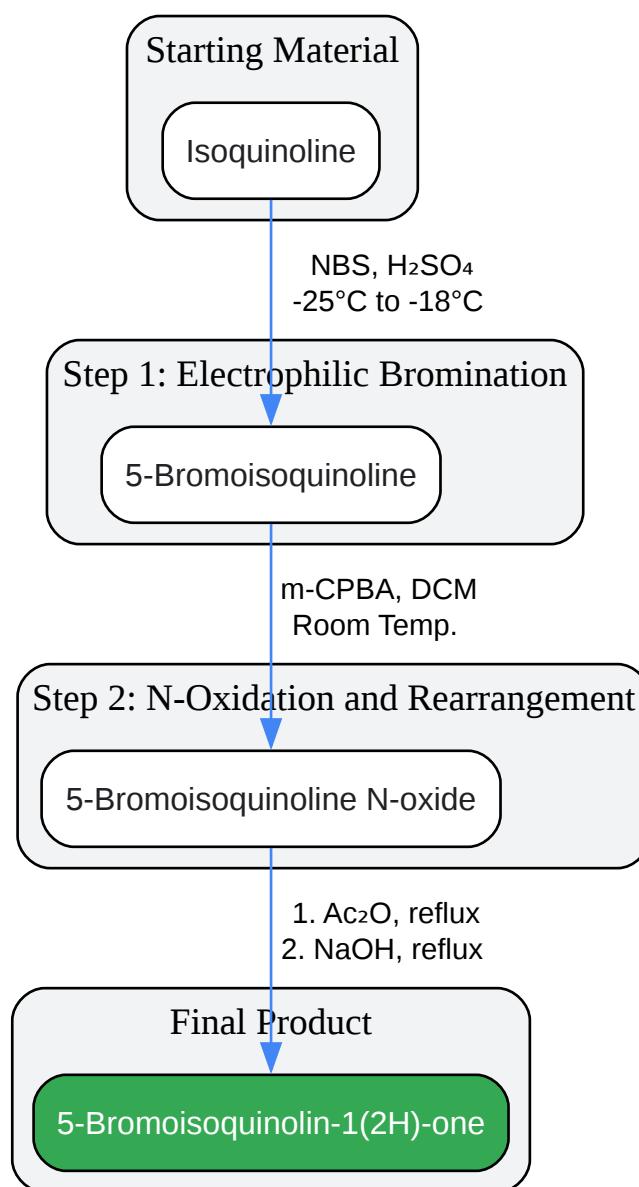
A Comparative Guide to the Synthetic Routes of 5-Bromoisoquinolin-1(2H)-one

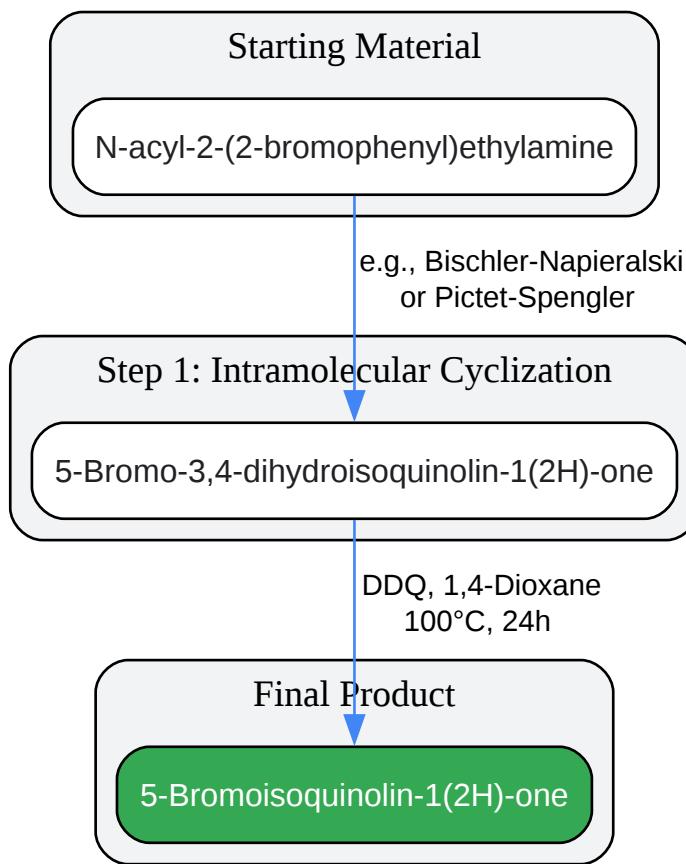
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of key heterocyclic intermediates is paramount. **5-Bromoisoquinolin-1(2H)-one** is a valuable building block, and selecting the optimal synthetic pathway can significantly impact the overall efficiency of a multi-step synthesis. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by experimental data and detailed protocols.

Route 1: Bromination of Isoquinoline followed by Oxidation

This common and well-documented approach involves the initial electrophilic bromination of the parent isoquinoline heterocycle, followed by the introduction of the C1-oxo functionality.

Logical Workflow for Route 1





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